rac Normetanephrine-d3 Hydrochloride

Catalog No.
S925257
CAS No.
1085333-97-6
M.F
C9H10NO3D3·HCl
M. Wt
222.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Normetanephrine-d3 Hydrochloride

CAS Number

1085333-97-6

Product Name

rac Normetanephrine-d3 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H10NO3D3·HCl

Molecular Weight

222.69

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;

SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl

Synonyms

rac Normetanephrine-d3 Hydrochloride; α-(Aminomethyl)-4-hydroxy-3-methoxy-benzenemethanol-d3 Hydrochloride; (+/-)-Normetanephrine-d3 Hydrochloride

Isotope-Labeled Metabolite for Quantitation

rac Normetanephrine-d3 Hydrochloride is a derivative of normetanephrine, a metabolite of norepinephrine (noradrenaline). Normetanephrine is formed by the O-methylation of norepinephrine []. The "rac" prefix indicates a racemic mixture, meaning the compound contains equal amounts of the R and S enantiomers. The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule.

The primary application of rac Normetanephrine-d3 Hydrochloride in scientific research is as an internal standard for the quantification of normetanephrine in biological samples. Internal standards are isotopically labeled compounds with similar chemical properties to the analyte of interest (normetanephrine in this case). They are added to a sample before analysis and their signal intensity is compared to the analyte's signal. This comparison helps account for variations during sample preparation and instrument analysis, leading to more accurate and reliable quantification of normetanephrine [].

Advantages of Deuterium Labeling

Deuterium labeling offers several advantages for internal standards. Because deuterium has a slightly different mass than hydrogen, the internal standard has a slightly different mass than the analyte. This mass difference allows for separation of the two compounds during analysis, such as mass spectrometry, minimizing signal interference and improving the accuracy of quantification [].

Applications in Neurotransmitter Research

Normetanephrine levels are measured in various research settings, including studies on:

  • Neurotransmitter function: Normetanephrine, along with other catecholamine metabolites, can be used as a marker of sympathetic nervous system activity [].
  • Neurological disorders: Abnormal levels of normetanephrine may be associated with certain neurological disorders such as Parkinson's disease [].
  • Cancer research: Elevated normetanephrine levels can sometimes indicate the presence of pheochromocytomas, a type of neuroendocrine tumor [].

Racemic Normetanephrine-d3 Hydrochloride, with the chemical formula C9H14ClNO3C_9H_{14}ClNO_3 and a molecular weight of approximately 219.67 g/mol, is a deuterated derivative of normetanephrine, a metabolite of norepinephrine. This compound is particularly significant as a marker for catecholamine-secreting tumors, such as pheochromocytoma. Normetanephrine itself is found in urine and certain tissues, where it plays a role in various physiological processes related to the sympathetic nervous system .

Typical of phenolic compounds and amines. Its structure allows it to undergo:

  • Methylation: The methoxy group can be further methylated under specific conditions.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are essential for synthesizing related compounds and studying metabolic pathways involving catecholamines.

Normetanephrine and its derivatives exhibit biological activity primarily through their interaction with adrenergic receptors. As a metabolite of norepinephrine, it can influence cardiovascular functions, including heart rate and blood pressure regulation. Additionally, racemic Normetanephrine-d3 Hydrochloride serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying normetanephrine levels in clinical samples, aiding in the diagnosis of neuroendocrine tumors .

The synthesis of racemic Normetanephrine-d3 Hydrochloride typically involves:

  • Starting Materials: The synthesis begins with deuterated precursors such as deuterated phenolic compounds.
  • Reduction Reactions: The process may involve reducing starting materials using lithium aluminum hydride or other reducing agents to introduce the amine functionality.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

This method ensures high purity and isotopic labeling necessary for analytical applications .

Interaction studies involving racemic Normetanephrine-d3 Hydrochloride focus on its role as a stable isotope-labeled compound in metabolic pathways. These studies help elucidate the metabolic fate of norepinephrine and its metabolites under various physiological conditions. Research often examines how this compound interacts with enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .

Racemic Normetanephrine-d3 Hydrochloride can be compared with several similar compounds, particularly other deuterated or labeled catecholamines:

Compound NameCAS NumberMolecular FormulaUnique Features
Normetanephrine1011-74-1C9H13NO3Non-deuterated version used clinically
Metanephrine51-43-4C9H13NO3Another metabolite of epinephrine
Racemic Metanephrine-d3 Hydrochloride1215507-88-2C9H13D3ClNO3Deuterated version used for similar analytical purposes
Epinephrine51-43-4C9H13NO3Precursor to both normetanephrine and metanephrine

The uniqueness of racemic Normetanephrine-d3 Hydrochloride lies in its stable isotope labeling, which enhances its utility in precise quantification methods while maintaining structural similarities to its non-labeled counterparts .

The synthesis of rac normetanephrine-d3 hydrochloride requires sophisticated deuterium incorporation strategies that maintain high isotopic purity while preserving the chemical integrity of the catecholamine scaffold. This section examines the established methodological approaches for deuterium labeling, with particular emphasis on selective α and β position deuteration strategies relevant to normetanephrine derivatives.

General Approaches to Deuterium-Labeled Amine Synthesis

The preparation of deuterated amines, particularly those containing catecholamine structures, employs several well-established synthetic paradigms. The primary methodological approaches can be categorized into direct hydrogen-deuterium exchange reactions, deuterated precursor incorporation routes, and catalytic deuteration processes [1] [2].

Catalytic Hydrogen-Deuterium Exchange Methods

Transition metal-catalyzed hydrogen-deuterium exchange represents the most widely utilized approach for deuterium incorporation into organic molecules. Ruthenium-based catalysts, particularly the Shvo catalyst system, have demonstrated exceptional efficacy for selective deuteration of amines at positions α and β to the nitrogen center [1] [3]. The borrowing hydrogen mechanism enables deuterium incorporation through a reversible dehydrogenation-deuteration-rehydrogenation sequence, achieving deuteration levels of 80-95% under optimized conditions [3].

Iridium-catalyzed systems offer complementary selectivity patterns, particularly for aromatic deuteration. These catalytic systems operate through cyclometalation mechanisms that activate specific carbon-hydrogen bonds adjacent to directing groups [2]. The selectivity can be tuned through ligand modification and reaction conditions, with deuteration levels typically ranging from 70-90% [2].

Electrochemical Deuteration Approaches

Recent developments in electrochemical deuteration provide environmentally sustainable alternatives to traditional thermal processes [4]. These methods operate under mild conditions and offer precise control over the deuteration site through electrode potential modulation. The electrochemical approach is particularly advantageous for sensitive substrates that may undergo degradation under harsh thermal conditions [4].

Base-Mediated Deuteration Strategies

Sodium ethoxide-mediated deuteration in deuterated ethanol (EtOD) has emerged as a simple yet effective method for α-deuteration of amino acid derivatives [5] [6]. This approach achieves high stereoselectivity (>92% enantiomeric excess) and deuteration levels exceeding 85% under mild conditions [6]. The method is particularly suitable for compounds containing ester functionalities that enhance acidity at the α-position [5].

Selective α and β Position Deuteration Strategies

The selective incorporation of deuterium at α and β positions relative to the amine functionality requires careful consideration of mechanistic pathways and reaction selectivity. For normetanephrine-d3 derivatives, the deuteration typically occurs at the β-carbon positions of the ethylamine side chain [7] [8].

Ruthenium-Catalyzed α,β-Deuteration Protocol

The Shvo catalyst system provides exceptional selectivity for simultaneous α and β deuteration of amines using deuterium oxide as the deuterium source [3]. The reaction proceeds through the borrowing hydrogen mechanism, where the catalyst alternates between two forms: a dehydrogenated monomeric species and a hydrogenated dimeric complex [3].

The optimal reaction conditions involve:

  • Temperature: 150°C
  • Reaction time: 24 hours
  • Catalyst loading: 5 mol% Shvo catalyst
  • Deuterium source: D2O (50 equivalents)
  • Solvent: Neat or minimal solvent systems

Under these conditions, tertiary amines achieve deuteration levels of 80-97% at both α and β positions, with minimal epimerization or degradation of sensitive functional groups [3].

Palladium-Catalyzed Selective Deuteration

Palladium-catalyzed systems offer alternative selectivity patterns, particularly for aromatic deuteration ortho to hydroxyl groups. The catalytic cycle involves oxidative addition of the carbon-hydrogen bond, followed by deuterium incorporation through reductive elimination [2]. This approach is particularly relevant for deuteration of the aromatic ring in normetanephrine derivatives.

Site-Selective Enzymatic Approaches

Enzymatic deuteration using deuterated cofactors provides exceptional regioselectivity and stereoselectivity. Phenylethylamine N-methyltransferase has been employed for selective N-methylation using deuterated S-adenosyl methionine [9]. While yields are typically lower (1-2%) compared to chemical methods, the absolute stereochemical control makes this approach valuable for specific isotopomer synthesis [9].

Purification and Characterization Techniques

The purification of deuterated normetanephrine derivatives requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity. Multiple orthogonal analytical methods are essential for comprehensive characterization of isotopic purity, chemical purity, and structural confirmation.

Liquid Chromatography-Mass Spectrometry Analysis

LC-MS/MS represents the gold standard for isotopic purity assessment of deuterated catecholamines [10] [11]. The multiple reaction monitoring (MRM) mode enables simultaneous quantification of deuterated and non-deuterated species through mass-specific transitions:

  • Normetanephrine (d0): m/z 166.1 → 134.0
  • Normetanephrine-d3: m/z 169.1 → 137.0

The mass difference of 3 atomic mass units provides unambiguous identification of the deuterated species. Isotopic purity is calculated from the peak area ratio of d3 to d0 species, with typical specifications requiring >95% isotopic purity [8] [11].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides direct measurement of deuteration levels through integration of residual hydrogen signals [5] [6]. The deuteration level is calculated from the ratio of integrated peak areas in deuterated versus non-deuterated regions. ²H NMR spectroscopy offers complementary information about deuterium distribution and can detect site-specific deuteration patterns [6].

High-Performance Liquid Chromatography Purification

HPLC purification employs reversed-phase columns with carefully optimized mobile phase systems to achieve separation of isotopomers and impurities [12] [11]. Typical conditions include:

  • Column: C18 reversed-phase (2.1 × 150 mm, 1.8 μm)
  • Mobile phase A: 2 mM ammonium formate + 0.05% formic acid in water
  • Mobile phase B: Methanol or acetonitrile
  • Flow rate: 0.3-0.5 mL/min
  • Temperature: 40-45°C

The gradient elution profile is optimized to achieve baseline separation of structural isomers and deuterated species while maintaining acceptable run times [11].

Solid Phase Extraction Protocols

Weak cation exchange solid phase extraction provides effective cleanup and concentration of catecholamine derivatives from complex matrices [13] [14]. The EVOLUTE EXPRESS WCX format offers high recovery (>85%) and consistent matrix effects across different sample types [13].

The extraction protocol involves:

  • Conditioning: Methanol followed by aqueous buffer
  • Sample loading: pH-adjusted sample in citrate buffer
  • Washing: Sequential aqueous and organic washes
  • Elution: Acidified organic solvent mixture

This approach effectively removes protein, lipids, and other matrix interferences while retaining quantitative recovery of normetanephrine derivatives [13].

Quality Control in Isotope-Labeled Standard Production

The production of pharmaceutical-grade deuterated internal standards requires stringent quality control measures that address isotopic purity, chemical purity, stereochemical integrity, and stability. Regulatory compliance demands comprehensive analytical characterization and documentation of all critical quality attributes [15] [16].

Isotopic Purity Specifications

Isotopic purity represents the most critical quality parameter for deuterated standards. The specification typically requires >95% of the target isotopomer (d3) with minimal presence of other isotopologues (d0, d1, d2, d4+) [17] [15]. LC-MS/MS analysis in MRM mode provides the required specificity and sensitivity for accurate isotopic purity determination [17].

The analytical method validation must demonstrate:

  • Specificity: Separation of all isotopologues
  • Linearity: Across the expected isotopic purity range
  • Accuracy: Recovery of spiked isotopic mixtures
  • Precision: Repeatability and intermediate precision
  • Range: Covering 90-100% isotopic purity

Chemical Purity Assessment

Chemical purity evaluation employs HPLC-UV analysis with photodiode array detection to identify and quantify related substances [18] [19]. The specification typically requires >98% chemical purity with individual impurities limited to <0.1% and total impurities <2% [18].

Common impurities in normetanephrine-d3 synthesis include:

  • Starting material residues: Deuterated precursors
  • Synthetic intermediates: Partially protected derivatives
  • Degradation products: Oxidation and deamination products
  • Regioisomers: Alternative deuteration patterns

Stability Studies and Storage Conditions

Deuterated catecholamines exhibit enhanced stability compared to their non-deuterated analogs due to the kinetic isotope effect [20] [21]. However, comprehensive stability studies are essential to establish appropriate storage conditions and expiration dating [15].

The stability protocol evaluates:

  • Long-term stability: 25°C/60% RH for 24 months
  • Accelerated stability: 40°C/75% RH for 6 months
  • Freeze-thaw stability: Five cycles at -20°C to 25°C
  • Solution stability: In relevant solvents at working concentrations

Storage at -20°C under inert atmosphere typically provides adequate stability for 2-3 years with minimal degradation (<5%) [19] [22].

Analytical Method Transfer and Validation

Successful technology transfer from development to quality control laboratories requires robust analytical methods with demonstrated transferability [17]. The validation parameters must be established across different instruments, analysts, and timeframes to ensure consistent results [17].

Critical method validation elements include:

  • System suitability: Real-time method performance verification
  • Reference standards: Characterized primary standards with certificates of analysis
  • Sample preparation: Standardized protocols with defined acceptance criteria
  • Data integrity: Electronic records with audit trails and electronic signatures

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White to Pale Beige Solid

Melting Point

>183°C (dec.)

Tag

Epinephrine Impurities

Related CAS

1011-74-1 (unlabelled)

Dates

Last modified: 08-15-2023

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